molecular formula C20H20N2O3S B2622372 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide CAS No. 898416-24-5

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2622372
CAS RN: 898416-24-5
M. Wt: 368.45
InChI Key: YCSVJVMGJHXMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide, also known as FIPI, is a small molecule inhibitor that has been studied extensively in scientific research. This compound has shown promising results in various studies, particularly in its potential as a therapeutic agent for cancer and other diseases.

Mechanism of Action

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide works by inhibiting the activity of PLD, an enzyme that plays a key role in various cellular processes, including cell proliferation and migration. PLD is overexpressed in many cancer cells, making it an attractive target for cancer therapy. By inhibiting PLD activity, N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide can induce cell death in cancer cells, while leaving normal cells unharmed.
Biochemical and Physiological Effects:
Studies have shown that N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide can induce cell death in cancer cells, making it a potential therapeutic agent for cancer treatment. In addition, N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide in lab experiments is its specificity for PLD. This allows researchers to selectively target PLD activity, without affecting other cellular processes. However, one limitation of using N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide is its relatively low potency, which may require higher concentrations of the compound to achieve desired effects.

Future Directions

There are several potential future directions for research on N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide. One area of interest is in the development of more potent derivatives of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide, which may have greater therapeutic potential. Another area of interest is in the development of new drug delivery systems for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide, which may improve its efficacy and reduce side effects. Finally, further studies are needed to evaluate the safety and efficacy of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide in human clinical trials.

Synthesis Methods

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide involves several steps, including the reaction of 2-(furan-2-yl)ethanamine with indoline-1-carboxaldehyde, followed by the reaction of the resulting product with benzenesulfonyl chloride. The final product is then purified through column chromatography to obtain pure N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide.

Scientific Research Applications

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide has been shown to have potential therapeutic applications in various fields of scientific research. One of its most promising applications is in the treatment of cancer. Studies have shown that N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide can inhibit the activity of phospholipase D (PLD), an enzyme that is overexpressed in many cancer cells. By inhibiting PLD activity, N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide can induce cell death in cancer cells, making it a potential therapeutic agent for cancer treatment.

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c23-26(24,17-8-2-1-3-9-17)21-15-19(20-11-6-14-25-20)22-13-12-16-7-4-5-10-18(16)22/h1-11,14,19,21H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSVJVMGJHXMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide

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